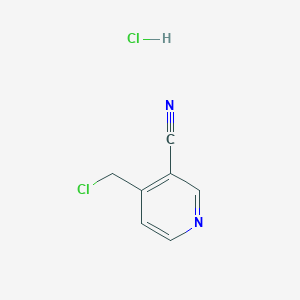
Methyl 4-bromo-3-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-bromo-3-ethoxybenzoate” is an aromatic ester . It is a lachrymator and an important drug intermediate .
Synthesis Analysis
The synthesis of “this compound” involves Suzuki coupling with 2-chloroboronic acid to afford the corresponding biaryl . The synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate is described .Molecular Structure Analysis
The molecular formula of “this compound” is C10H11BrO3 . The structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate reveals the presence of two crystallographically unique rotomers in the lattice .Chemical Reactions Analysis
“this compound” is a reactant used in the preparation of selective inhibitors .Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . Its average mass is 245.070 Da and its monoisotopic mass is 243.973495 Da .Mechanism of Action
The mechanism of action of methyl 4-bromo-3-ethoxybenzoate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body. This compound has been shown to have potential anticancer activity by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have potential anticancer activity by inhibiting the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 4-bromo-3-ethoxybenzoate in lab experiments include its potential biological activity, its ability to inhibit the activity of certain enzymes, and its usefulness in the development of new drugs. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and its limited availability.
Future Directions
There are several future directions for research on methyl 4-bromo-3-ethoxybenzoate. These include the development of new compounds based on this compound, the investigation of its potential anticancer activity, and the study of its mechanism of action. Additionally, further research is needed to determine the potential toxicity of this compound and its suitability for use in clinical trials.
Conclusion:
This compound is an organic compound with potential biological activity. It is synthesized through a complex process and is used in various scientific research applications. This compound has been shown to have potential anticancer activity and to inhibit the activity of certain enzymes. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of methyl 4-bromo-3-ethoxybenzoate involves several steps, including the reaction of 4-bromo-3-nitrobenzoic acid with ethyl alcohol in the presence of a catalyst. This reaction leads to the formation of 4-bromo-3-ethoxybenzoic acid, which is then esterified with methanol in the presence of a strong acid catalyst. The final step involves the bromination of the ester using a brominating agent. The product obtained is then purified through recrystallization.
Scientific Research Applications
Methyl 4-bromo-3-ethoxybenzoate is used in various scientific research applications, including the synthesis of new compounds with potential biological activity. It is also used in the development of new drugs and as a reference compound for analytical purposes. This compound is particularly useful in the field of medicinal chemistry, where it is used to develop new drugs for the treatment of various diseases.
Safety and Hazards
properties
IUPAC Name |
methyl 4-bromo-3-ethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-9-6-7(10(12)13-2)4-5-8(9)11/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGQGWFJXDBERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2852592.png)
![8-ethoxy-5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2852593.png)



![N-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2852600.png)
![2-Chloro-N-[2-(N,3-dimethylanilino)ethyl]acetamide](/img/structure/B2852603.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2852604.png)


![(5-Fluoropyridin-3-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2852610.png)
![Tert-butyl N-[(1-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate](/img/structure/B2852611.png)
![N-(4-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2852612.png)
